molecular formula C11H13ClN4O2 B5518381 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5518381
M. Wt: 268.70 g/mol
InChI Key: PHZGFHCXFGTFCW-UHFFFAOYSA-N
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Description

Oxadiazole derivatives, including the compound of interest, are notable for their diverse chemical properties and potential applications in various fields. These compounds often serve as core structures in the development of materials with unique optical, electronic, and biological properties.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves cyclization reactions of appropriate precursors. For instance, a series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate, showcasing a common strategy for oxadiazole synthesis (Jiang et al., 2012).

Molecular Structure Analysis

X-ray crystallography is a fundamental technique for determining the molecular structure of oxadiazole derivatives. The spatial structure of these compounds, such as compound 7e mentioned in the synthesis analysis, was determined using X-ray diffraction analysis. This method provides detailed information about molecular geometry, bonding patterns, and crystal packing (Jiang et al., 2012).

Chemical Reactions and Properties

Oxadiazole derivatives participate in a variety of chemical reactions, influenced by the functional groups attached to the core structure. These reactions include acylation, oxidation, and interactions with nucleophilic reagents, showcasing the reactivity of such compounds and their potential for further chemical modifications (Stepanov et al., 2019).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties can be tailored by modifying the oxadiazole core or introducing different substituents.

Chemical Properties Analysis

Oxadiazole derivatives exhibit a range of chemical properties, including photophysical behavior. The UV-vis absorption and fluorescence spectral characteristics of these compounds are significantly influenced by the substituents attached to the oxadiazole core, affecting their potential use in optoelectronic devices and fluorescent markers (Jiang et al., 2012).

properties

IUPAC Name

5-(4-chloro-1,5-dimethylpyrazol-3-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O2/c1-6-8(12)9(14-16(6)2)11-13-10(15-18-11)7-3-4-17-5-7/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZGFHCXFGTFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=NC(=NO2)C3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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